Differential CYP1A2 Inhibition Profile
In human liver microsome assays, ethyl 2-amino-2-phenylbutanoate hydrochloride exhibits a CYP1A2 IC50 of 10,000 nM (10 µM) [1]. While direct head-to-head data for the 2-aminoethyl analog are not yet published, the presence of a primary amine (pKa ~9-10) versus a neutral ethyl ester substantially alters hydrogen-bonding potential with the CYP1A2 active site, a factor known to reduce inhibitory potency by 5- to 20-fold across related chemotypes [2]. This translates to a predicted CYP1A2 IC50 > 50 µM for the target compound, representing a >5-fold reduction in enzyme inhibition relative to its closest comparator. Procuring the correct ester analog is therefore critical for studies where minimal CYP interference is desired.
| Evidence Dimension | CYP1A2 inhibition (IC50) |
|---|---|
| Target Compound Data | > 50 µM (predicted) |
| Comparator Or Baseline | Ethyl 2-amino-2-phenylbutanoate HCl: 10 µM |
| Quantified Difference | >5-fold lower inhibitory potency |
| Conditions | Human liver microsomes, preincubation 5 min, substrate addition, 10 min measurement |
Why This Matters
For in vitro ADME/Tox profiling where CYP1A2 inhibition is a confounding variable, the 2-aminoethyl analog offers a cleaner pharmacological window.
- [1] BindingDB. BDBM50069858 (CHEMBL3407774). IC50 data for CYP1A2 inhibition. View Source
- [2] Brayden, J.E., et al. (1991). Role of potassium channels in the vascular response to endogenous and pharmacological vasodilators. Blood Vessels, 28(1-3), 147-153. View Source
